

Environmental fate and toxicity of Octhilinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ochtlinone**
Cat. No.: **B020654**

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate and Toxicity of **Ochtlinone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochtlinone (OIT), chemically known as 2-octyl-4-isothiazolin-3-one, is a broad-spectrum biocide widely used in industrial and consumer products to control the growth of bacteria, fungi, and algae. Its applications include paints, coatings, adhesives, leather, and metalworking fluids. Given its widespread use, a thorough understanding of its environmental fate and toxicological profile is crucial for assessing its environmental risk and ensuring its safe handling and application. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence, degradation, mobility, and toxicity of **Ochtlinone**.

Environmental Fate

The environmental fate of **Ochtlinone** is governed by a combination of biotic and abiotic processes that determine its persistence and distribution in various environmental compartments.

Degradation

Ochtlinone is subject to degradation in soil, water, and the atmosphere through biodegradation, hydrolysis, and photolysis.

2.1.1. Biodegradation

Biodegradation is a primary pathway for the dissipation of **Ocithilinone** in the environment. In soil, **Ocithilinone** undergoes rapid primary biodegradation with a half-life of 9.3 days. The principal degradation pathway involves the opening of the isothiazolinone ring and loss of the sulfur atom to form N-octylmalonamic acid, which is then further degraded to octylamine. In aquatic environments, **Ocithilinone** is also biodegradable, with a reported half-life of between 5 and 10 hours under simulated wastewater treatment plant conditions. While it is biodegradable, it may not meet the criteria for "ready biodegradability" due to its toxicity to the microbial inocula used in standard tests.

2.1.2. Hydrolysis

Ocithilinone is hydrolytically stable at neutral pH. The hydrolysis half-life at 25°C and pH 7.4 is greater than 80 days.

2.1.3. Photolysis

Vapor-phase **Ocithilinone** is susceptible to degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 10 hours. This suggests that atmospheric transport over long distances is unlikely to be a significant environmental concern.

Environmental Partitioning and Mobility

The partitioning and mobility of **Ocithilinone** in the environment are influenced by its physicochemical properties.

2.2.1. Soil Sorption and Mobility

With an estimated organic carbon-water partitioning coefficient (Koc) of 840, **Ocithilinone** is expected to have low mobility in soil. This suggests a tendency for the compound to adsorb to soil organic matter and clay particles, reducing its potential to leach into groundwater.

2.2.2. Bioconcentration

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The estimated BCF for **Octhalinone** in fish is 19, which is considered low. This low BCF value suggests that **Octhalinone** has a low potential for bioaccumulation in aquatic food webs.

Ecotoxicity

Octhalinone exhibits a broad spectrum of toxicity towards various organisms, a property that is fundamental to its biocidal function but also raises ecotoxicological concerns.

Aquatic Toxicity

Octhalinone is very toxic to aquatic organisms. Acute toxicity values for fish, aquatic invertebrates, and aquatic plants are often below 0.1 mg/L.

3.1.1. Fish

Acute toxicity data for fish species are summarized in the table below.

3.1.2. Aquatic Invertebrates

Octhalinone is also highly toxic to aquatic invertebrates. The 48-hour EC50 for Daphnia magna is reported to be 305 parts per billion.

3.1.3. Algae and Aquatic Plants

Algae and other aquatic plants are particularly sensitive to **Octhalinone**, which is expected given its use as an algicide.

Terrestrial Toxicity

3.2.1. Birds

Based on acute oral toxicity studies with the Bobwhite quail, **Octhalinone** is considered moderately to slightly toxic to birds on an acute oral basis. Subacute dietary exposure studies indicate that **Octhalinone** is slightly to relatively non-toxic to avian species.

3.2.2. Soil Organisms

While used as a fungicide, high concentrations of isothiazolinones can inhibit soil microbial activity, with fungal growth being particularly sensitive.

Mammalian Toxicity

Octhilinone exhibits moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

3.3.1. Acute Toxicity

The acute toxicity of **Octhilinone** in rats is summarized in the table below.

Route of Exposure	Endpoint	Value (mg/kg bw)	Species	Classification
Oral	LD50	550	Rat	Moderate
Dermal	LD50	311	Rat	Toxic
Inhalation	LC50	0.58 mg/L	Rat	-

3.3.2. Skin Sensitization

Octhilinone is a known skin sensitizer and can cause allergic contact dermatitis in humans.

Mechanism of Toxicity

The primary mechanism of action of **Octhilinone** and other isothiazolinones is their reactivity with thiol groups (-SH) in proteins and other biomolecules. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiols, leading to the formation of disulfide bonds and the inactivation of essential enzymes. This disruption of cellular machinery and metabolic pathways ultimately leads to cell death. In endothelial cells, **Octhilinone** has been shown to induce apoptosis, reduce mitochondrial bioenergetic function, and alter the thiol redox status.

Experimental Protocols

The environmental fate and toxicity of **Ocethylinone** are assessed using standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Environmental Fate Testing

- Ready Biodegradability (OECD 301B): This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms. A solution of the test substance in a mineral medium is inoculated with activated sludge and incubated for 28 days. Biodegradation is determined by measuring the amount of carbon dioxide produced. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO₂ production within a 10-day window.
- Aerobic Mineralization in Surface Water (OECD 309): This simulation test measures the biodegradation of a substance at low concentrations in natural surface water. The test is conducted in the dark under aerobic conditions for up to 60 days, and degradation is followed by analyzing the concentration of the test substance and its transformation products.
- Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9). The test is conducted in sterile aqueous buffer solutions in the dark at a constant temperature.

Ecotoxicity Testing

- Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.
- Acute Immobilisation Test for Daphnia sp. (OECD 202): This test determines the concentration of a substance that causes immobilization in 50% of the daphnids (EC₅₀) within a 48-hour exposure.
- Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC₅₀).

Mammalian Toxicity Testing

- Acute Oral Toxicity (OECD 401): This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose to rodents. The animals are observed for up to 14 days for signs of toxicity and mortality.
- Acute Dermal Toxicity (OECD 402): This test assesses the toxicity of a substance following a single, 24-hour dermal application. The LD50 is determined, and the skin is observed for local effects.
- Acute Inhalation Toxicity (OECD 403): This guideline describes methods for determining the median lethal concentration (LC50) of a substance in air for a 4-hour exposure period.

Data Presentation

Table 1: Environmental Fate Parameters of Octhilinone

Parameter	Value	Reference
Biodegradation Half-life (Soil)	9.3 days	
Biodegradation Half-life (Water)	5 - 10 hours	
Hydrolysis Half-life (pH 7.4, 25°C)	> 80 days	
Atmospheric Half-life	~10 hours	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	840	
Bioconcentration Factor (BCF)	19	

Table 2: Acute Ecotoxicity of Octhilinone

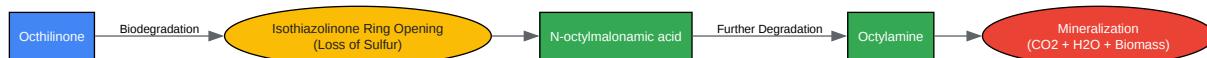

Organism	Endpoint	Value	Reference
Daphnia magna (Water flea)	48h EC50	305 ppb	
Bobwhite quail	Acute Oral LD50	Moderately to slightly toxic	
Bobwhite quail	Subacute Dietary LC50	Slightly to relatively non-toxic	

Table 3: Acute Mammalian Toxicity of Octhilinone (Rat)

Route	Endpoint	Value	Reference
Oral	LD50	550 mg/kg bw	
Dermal	LD50	311 mg/kg bw	
Inhalation	LC50 (4h)	0.58 mg/L	

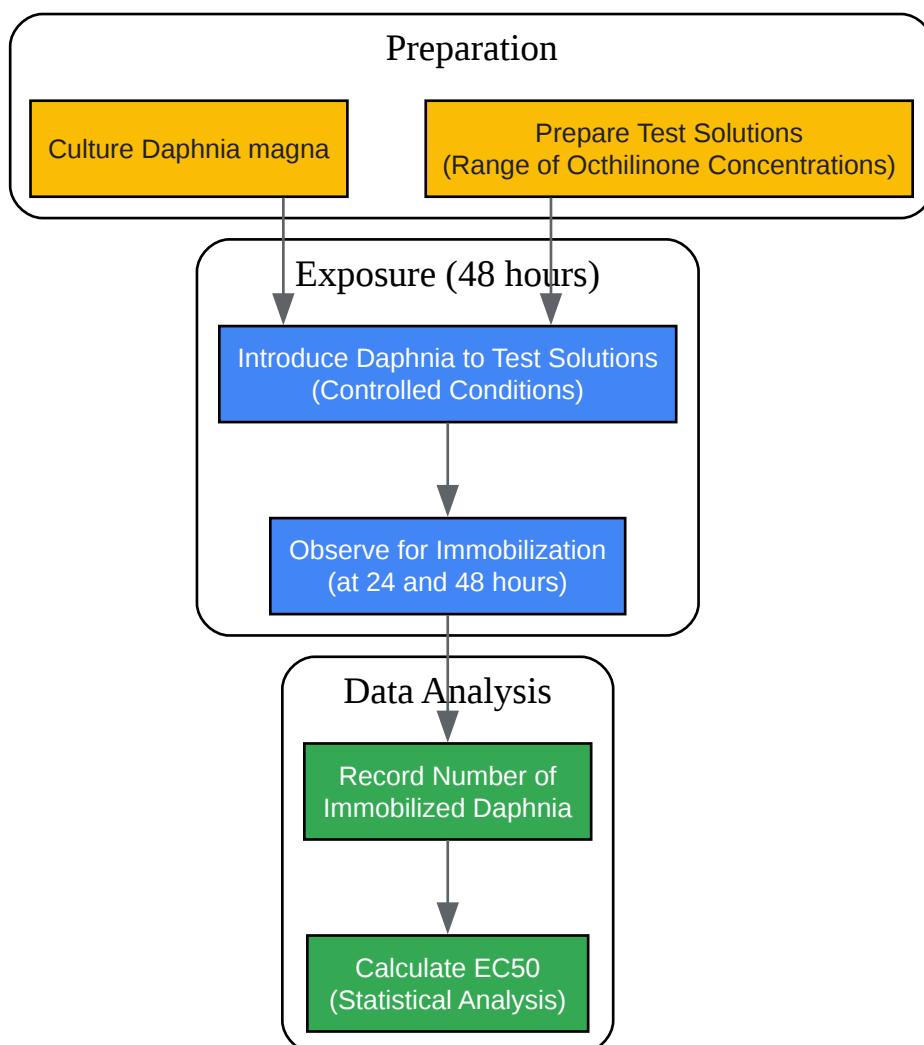
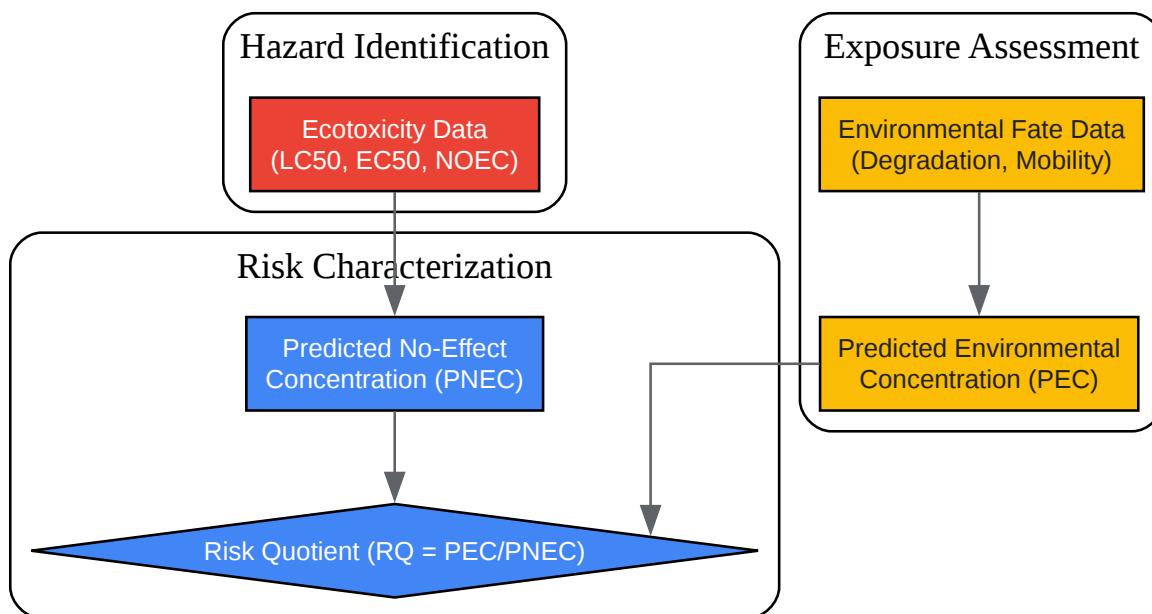

Visualizations

Diagram 1: Environmental Degradation Pathway of Octhilinone

[Click to download full resolution via product page](#)

Caption: Primary biodegradation pathway of **Octhilinone** in the environment.


Diagram 2: Experimental Workflow for Aquatic Toxicity Testing (OECD 202)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an acute aquatic toxicity test with Daphnia magna.

Diagram 3: Logic Diagram for Environmental Risk Assessment of Octhilinone

[Click to download full resolution via product page](#)

Caption: Simplified logic for the environmental risk characterization of **Octhilinone**.

Conclusion

Octhilinone is an effective biocide that is subject to environmental degradation, primarily through biodegradation. Its low potential for bioaccumulation and low mobility in soil suggest that it is unlikely to persist and biomagnify in the environment. However, its high acute toxicity to aquatic organisms necessitates careful management of its release into aquatic systems. The mechanism of toxicity, centered on thiol reactivity, explains its broad-spectrum biocidal activity. A comprehensive understanding of its environmental fate and toxicity, as outlined in this guide, is essential for its responsible use and for the development of effective risk mitigation strategies.

- To cite this document: BenchChem. [Environmental fate and toxicity of Octhilinone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020654#environmental-fate-and-toxicity-of-octhilinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com